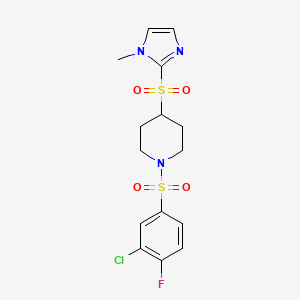
4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities : A study demonstrated the synthesis of various heterocyclic compounds including pyridines, thioamides, and thiazoles derived from chalcones, which include structures similar to the compound . These synthesized compounds displayed significant antimicrobial and anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).
Reactions with Cyclic Oxalyl Compounds : Another research discussed the reaction of 4-benzoyl-5-phenyl-furan-2,3-dione with phenylhydrazines, resulting in pyrazole carboxylic acids. This suggests potential applications in synthesizing related compounds for various uses (Akcamur et al., 1986).
Synthesis of Benzamide-Based Heterocycles : A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Use in Conductive Polyamides : Research into the synthesis of conductive polyamides incorporating pyrazoline and benzoyl moieties suggests applications in electrochemical sensing and drug detection, as demonstrated by their use in methotrexate sensing (Abdel-Rahman et al., 2023).
Synthesis of Fused Pyran Derivatives : Ethyl benzoylacetate, structurally related to the compound , was used to synthesize fused pyran derivatives, indicating potential in creating novel compounds with diverse applications (Shehab & Ghoneim, 2016).
Propiedades
IUPAC Name |
4-benzoyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22(17-4-2-1-3-5-17)18-6-8-19(9-7-18)23(28)24-11-12-26-15-21(14-25-26)20-10-13-29-16-20/h1-10,13-16H,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWHWHBZNPQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

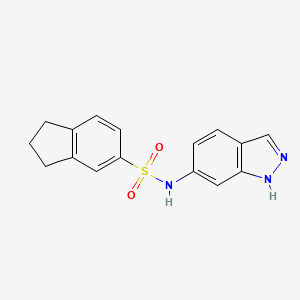
![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2556906.png)
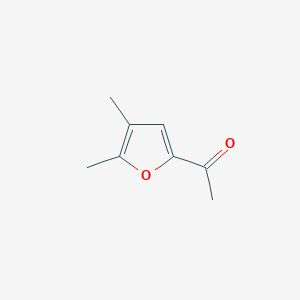

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)
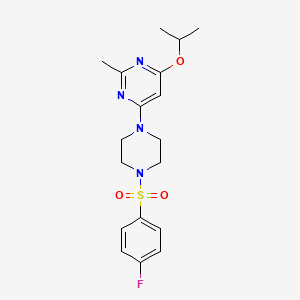
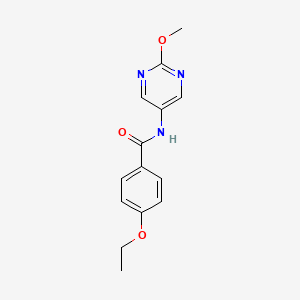

![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)
![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)
![(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate](/img/structure/B2556919.png)
